2-[(2-Naphthyloxy)methyl]piperidine
Overview
Description
2-[(2-Naphthyloxy)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a naphthyloxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The structure of this compound consists of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a naphthalene moiety connected via an oxygen atom and a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Naphthyloxy)methyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with piperidine in the presence of a suitable base and a methylene donor. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Another approach involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of naphthalene is coupled with a halogenated piperidine derivative in the presence of a palladium catalyst and a base. This method allows for the formation of the carbon-oxygen bond under mild conditions and with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Naphthyloxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene moiety to tetrahydronaphthalene derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield naphthoquinone derivatives, while reduction can produce tetrahydronaphthalene derivatives.
Scientific Research Applications
2-[(2-Naphthyloxy)methyl]piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Naphthyloxy)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety can engage in π-π interactions with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Phenoxy)methyl]piperidine: Similar structure but with a phenyl group instead of a naphthyl group.
2-[(2-Benzyloxy)methyl]piperidine: Contains a benzyl group instead of a naphthyl group.
2-[(2-Anthryloxy)methyl]piperidine: Features an anthracene moiety instead of a naphthalene moiety.
Uniqueness
2-[(2-Naphthyloxy)methyl]piperidine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-6-14-11-16(9-8-13(14)5-1)18-12-15-7-3-4-10-17-15/h1-2,5-6,8-9,11,15,17H,3-4,7,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEWGYRFMHANGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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